molecular formula C12H10F3NO B11926917 5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol

5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol

Cat. No.: B11926917
M. Wt: 241.21 g/mol
InChI Key: POEJSRFJNSUDHP-UHFFFAOYSA-N
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Description

5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrole ring with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation . This process often requires specific reagents and conditions, such as the use of trifluoromethyl iodide (CF3I) and a radical initiator under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the functional groups attached to the pyrrole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield 5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid, while substitution reactions can introduce various functional groups onto the phenyl or pyrrole rings.

Scientific Research Applications

5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrole ring can participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol is unique due to the combination of the trifluoromethyl group, phenyl ring, and pyrrole ring with a methanol group. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H10F3NO

Molecular Weight

241.21 g/mol

IUPAC Name

[5-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl]methanol

InChI

InChI=1S/C12H10F3NO/c13-12(14,15)10-4-2-1-3-9(10)11-5-8(7-17)6-16-11/h1-6,16-17H,7H2

InChI Key

POEJSRFJNSUDHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN2)CO)C(F)(F)F

Origin of Product

United States

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